Technical Analysis of MAM2201-d5: Structural Properties and Bioanalytical Applications
Technical Analysis of MAM2201-d5: Structural Properties and Bioanalytical Applications
The following technical guide details the chemical structure, physicochemical properties, and bioanalytical applications of MAM2201-d5 , a deuterated internal standard used critically in forensic toxicology and drug development.
Executive Summary
MAM2201-d5 is the stable isotope-labeled derivative of the synthetic cannabinoid MAM2201 (4'-methyl-AM-2201). It serves as a specialized reference material, primarily utilized as an internal standard (IS) in analytical chemistry assays such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In the context of drug development and forensic analysis, the "d5" designation indicates the substitution of five hydrogen atoms with deuterium (
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Classification
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Common Name: MAM2201-d5
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Systematic IUPAC Name: -methanone
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Parent Compound: MAM2201 (Synthetic Cannabinoid, Indole-based)[1]
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CAS Number: 1354631-24-5 (Parent); Specific d5 CAS varies by manufacturer (e.g., Cayman Chem Item No. 43606).
Structural Anatomy
MAM2201-d5 retains the core pharmacophore of the aminoalkylindole class but incorporates a stable isotopic signature.
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Core Scaffold: Indole ring system. In the d5 variant, the hydrogen atoms at positions 2, 4, 5, 6, and 7 of the indole ring are replaced by deuterium.
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N-Substituent: 5-fluoropentyl chain (lipophilic tail facilitating CB receptor binding).
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C3-Substituent: 4-methyl-1-naphthoyl group (linked via a carbonyl bridge).[2]
Implication for Mass Spectrometry: The deuterium labeling on the indole ring is strategically chosen for stability. Unlike labeling on the alkyl chain (which is subject to metabolic hydroxylation/carboxylation) or the naphthyl ring, the indole core remains relatively intact during the primary fragmentation pathways used in Multiple Reaction Monitoring (MRM), ensuring the internal standard behaves predictably.
Quantitative Data Table
| Property | MAM2201 (Parent) | MAM2201-d5 (Internal Standard) |
| Molecular Formula | ||
| Molecular Weight | 373.47 g/mol | ~378.50 g/mol |
| Monoisotopic Mass | 373.1842 Da | 378.2156 Da |
| Appearance | Crystalline Solid | Crystalline Solid |
| Solubility (DMF) | ~20 mg/mL | ~20 mg/mL |
| Solubility (DMSO) | ~10 mg/mL | ~10 mg/mL |
| Storage Stability | -20°C (2+ years) | -20°C (2+ years) |
Physicochemical Properties & Handling[6]
Solubility Profile
MAM2201-d5 is highly lipophilic, necessitating organic solvents for stock preparation. It is practically insoluble in water, which dictates the use of high organic content in mobile phases.
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Preferred Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, or Methanol.
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Protocol Note: Stock solutions should be prepared in methanol or acetonitrile at 1 mg/mL and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent degradation or concentration changes due to solvent evaporation.
Stability
The deuterium-carbon bond (
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Photolytic Degradation: Protect from light.
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Hydrolysis: The carbonyl linkage is stable at neutral pH but can hydrolyze under extreme basic/acidic conditions over prolonged periods.
Analytical Application: LC-MS/MS Methodology
The primary utility of MAM2201-d5 is to normalize data in quantitative bioanalysis. The following workflow describes a validated approach for extracting and quantifying MAM2201 from human whole blood using MAM2201-d5.
The Logic of Internal Standardization
In electrospray ionization (ESI), co-eluting matrix components (phospholipids, proteins) can suppress or enhance the ionization of the analyte. Because MAM2201-d5 co-elutes with MAM2201 (or elutes very slightly earlier due to the deuterium isotope effect), it experiences the exact same matrix effects. Therefore, the ratio of the analyte area to the IS area remains constant, correcting for these errors.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
Objective: Isolate MAM2201 from whole blood while removing proteins and salts.
Reagents:
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IS Working Solution: MAM2201-d5 at 100 ng/mL in Methanol.
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Extraction Solvent: n-Hexane:Ethyl Acetate (99:1 v/v).
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Buffer: 0.5 M Carbonate Buffer (pH 9-10).
Step-by-Step Methodology:
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Sample Prep: Aliquot 200 µL of whole blood into a glass tube.
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IS Spike: Add 20 µL of MAM2201-d5 Working Solution (Final conc. 10 ng/mL). Vortex briefly.
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Alkalinization: Add 100 µL of Carbonate Buffer. Vortex. Reason: This ensures the aminoalkylindole is in its non-ionized free-base form, maximizing extraction into the organic layer.
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Extraction: Add 1.5 mL of Extraction Solvent (Hexane/EtOAc).
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Agitation: Rock or rotate samples for 10 minutes.
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Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
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Transfer: Transfer the upper organic layer to a clean glass vial.
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Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitution: Reconstitute residue in 100 µL Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).
Instrumental Parameters (LC-MS/MS)
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Ionization: ESI Positive Mode.
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Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).
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Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.[3][4]
MRM Transitions: The mass spectrometer monitors specific precursor-to-fragment transitions.
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Analyte (MAM2201):
(Quantifier), (Qualifier). -
Internal Standard (MAM2201-d5):
.
Note: The fragment ion at
Analytical Workflow Diagram
Figure 1: LC-MS/MS Analytical Workflow for MAM2201 Quantification using MAM2201-d5.
Metabolic Context & Safety
Metabolic Considerations
While MAM2201-d5 is used to quantify the parent drug, researchers must be aware that MAM2201 undergoes rapid metabolism in vivo.
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Defluorination: Loss of the fluorine atom to form JWH-122 metabolites.
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Hydroxylation: Occurs on the pentyl chain or naphthyl ring.
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Implication: In urine analysis, metabolites are often the primary targets. However, for recent intake analysis (blood/plasma) or herbal blend analysis, the parent compound (and thus the d5 parent IS) is the required standard.
Regulatory & Safety Status
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US Status: MAM2201 is a Schedule I controlled substance.[5][6][7] Consequently, MAM2201-d5 (as an isomer/analog) is treated with strict regulatory controls. It is intended solely for forensic and research applications, not for human consumption.[5][8]
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Handling: Standard laboratory PPE (gloves, eye protection, fume hood) is mandatory. The compound is a potent cannabinoid receptor agonist; accidental inhalation of dust or solutions must be strictly avoided.
References
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National Center for Biotechnology Information (NCBI). (n.d.). MAM-2201 Compound Summary. PubChem. Retrieved from [Link]
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Kneisel, S., & Auwärter, V. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (2019). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
Sources
- 1. Substance Details AM-2201 [unodc.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 4. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. MAM-2201 - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
